molecular formula C6H4BrNO3 B6142216 2-(2-bromoethenyl)-5-nitrofuran CAS No. 59563-51-8

2-(2-bromoethenyl)-5-nitrofuran

Cat. No.: B6142216
CAS No.: 59563-51-8
M. Wt: 218.00 g/mol
InChI Key: DWHDJUJHFAUWFM-ONEGZZNKSA-N
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Description

2-(2-Bromoethenyl)-5-nitrofuran is an organic compound characterized by the presence of a bromine atom attached to an ethenyl group, which is further connected to a nitrofuran ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethenyl)-5-nitrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-(2-Bromoethenyl)-5-nitrofuran has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromoethenyl)-5-nitrofuran involves its interaction with specific molecular targets. The bromine atom and nitrofuran ring play crucial roles in its reactivity. For instance, the compound can inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects .

Properties

IUPAC Name

2-[(E)-2-bromoethenyl]-5-nitrofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-4H/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHDJUJHFAUWFM-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80878860
Record name 1-(5-NO2-2-furyl)-2-(bromo)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67363-72-8
Record name NSC291062
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291062
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-NO2-2-furyl)-2-(bromo)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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